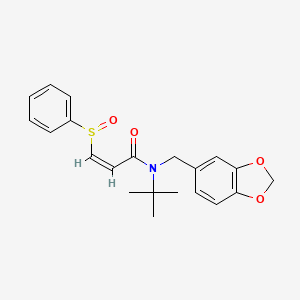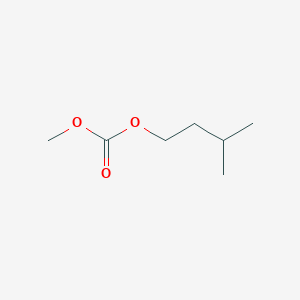![molecular formula C10H15ClOSi B14255992 4-{2-[Chloro(dimethyl)silyl]ethyl}phenol CAS No. 343615-08-7](/img/structure/B14255992.png)
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol is an organosilicon compound that features a phenol group substituted with a chlorodimethylsilyl ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[Chloro(dimethyl)silyl]ethyl}phenol typically involves the reaction of 4-hydroxyethylphenol with chlorodimethylsilane in the presence of a base. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol attacks the silicon atom of the chlorodimethylsilane, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: The chlorodimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used to substitute the chlorodimethylsilyl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the phenol group can yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of various organosilicon compounds with different functional groups.
Scientific Research Applications
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a protecting group for alcohols.
Biology: Investigated for its potential use in drug delivery systems and as a bioactive compound.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{2-[Chloro(dimethyl)silyl]ethyl}phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the chlorodimethylsilyl group can enhance the compound’s stability and reactivity. These interactions can lead to various biological effects, such as antimicrobial activity or modulation of cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(chlorodimethylsilyl)ethane: Another organosilicon compound with similar chemical properties.
Chlorodimethylsilane: A simpler organosilicon compound used in similar applications.
Dimethylchlorosilane: A related compound with similar reactivity and applications.
Uniqueness
4-{2-[Chloro(dimethyl)silyl]ethyl}phenol is unique due to the presence of both a phenol group and a chlorodimethylsilyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.
Properties
CAS No. |
343615-08-7 |
|---|---|
Molecular Formula |
C10H15ClOSi |
Molecular Weight |
214.76 g/mol |
IUPAC Name |
4-[2-[chloro(dimethyl)silyl]ethyl]phenol |
InChI |
InChI=1S/C10H15ClOSi/c1-13(2,11)8-7-9-3-5-10(12)6-4-9/h3-6,12H,7-8H2,1-2H3 |
InChI Key |
SNNKBRMZJQKTIZ-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(CCC1=CC=C(C=C1)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Carbamic acid, [4-(trimethylstannyl)-3-pyridinyl]-, 1,1-dimethylethyl ester](/img/structure/B14255909.png)
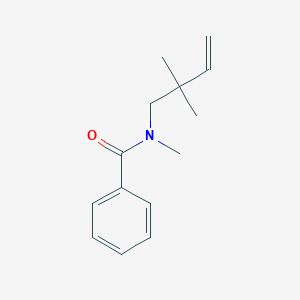
![4-{(E)-[4-(Acryloyloxy)phenyl]diazenyl}benzoic acid](/img/structure/B14255920.png)
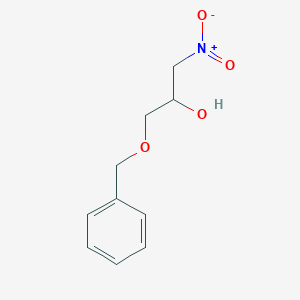


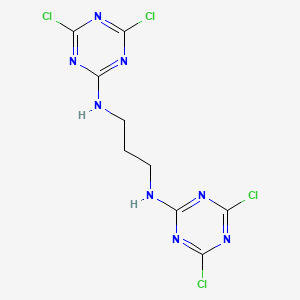

![3,6-Bis(4-aminophenyl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B14255952.png)
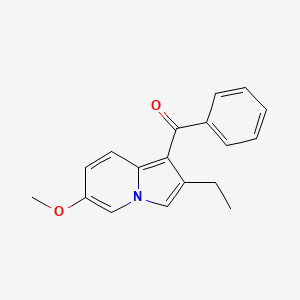
![(1-Azabicyclo[2.2.2]octan-2-yl)[4-(2-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B14255970.png)
